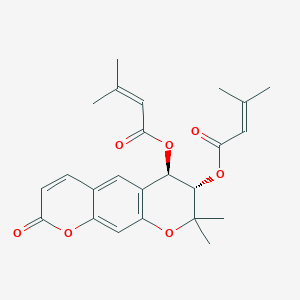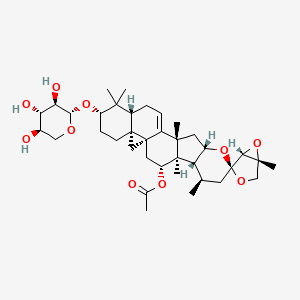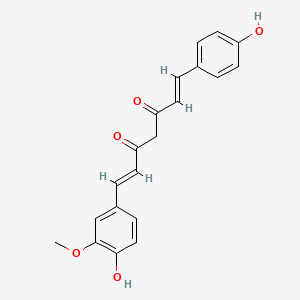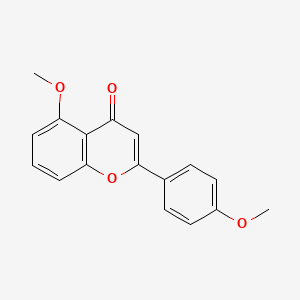
5,4'-Dimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,4’-Dimethoxyflavone is a type of flavone, a class of plant secondary metabolites known for their diverse biological activities . It is known to have antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidemic, and neuroprotective or neurotrophic effects .
Synthesis Analysis
The synthesis of 5,4’-Dimethoxyflavone involves complex chemical reactions. For instance, one study describes the synthesis and biotransformation of five flavones containing methoxy substituents in the B ring . Another study discusses the titration of different concentrations of DHDM with a constant concentration of ZnCl2 to understand the complexity and conductivity change during complex formation .Molecular Structure Analysis
The molecular structure of 5,4’-Dimethoxyflavone is characterized by several bonds and functional groups. It contains total 78 bonds; 46 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 6 hydroxyl groups, 6 secondary alcohols, 3 ethers (aliphatic), and 4 ethers (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving 5,4’-Dimethoxyflavone are not detailed in the search results, flavones are known to undergo a variety of chemical reactions. These can include oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
5,4’-Dimethoxyflavone has a molecular weight of 282.29 . Its physical and chemical properties are influenced by its molecular structure, which includes various functional groups and bonds .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity : A study by Panthong et al. (1989) found that a similar compound, 5,7-dimethoxyflavone, exhibited significant anti-inflammatory effects, comparable to aspirin in a rat paw edema model. It also demonstrated antiexudative effects and inhibited prostaglandin biosynthesis, indicating its potential as an anti-inflammatory agent (Panthong et al., 1989).
Antidiabetic and Hypolipidemic Effects : Xie et al. (2019) conducted a study on 5,7-dimethoxyflavone and observed its significant antidiabetic and hypolipidemic effects in streptozotocin-induced diabetic rats. The compound reduced blood sugar, improved lipid profiles, and showed protective effects on pancreatic β cells, suggesting its potential in antidiabetic drug development (Xie, Zhang, & Su, 2019).
Tumor Inhibition and Immunity : A study by Liu et al. (2006) revealed that flavones, including compounds similar to 5,4'-Dimethoxyflavone, from Cirsium japonicum DC, could inhibit tumor growth and enhance immune responses in mice. This suggests the potential of such flavones in cancer treatment and immune system regulation (Liu et al., 2006).
Antibacterial Activity : Edewor and Olajire (2011) isolated compounds from Acanthospermum hispidum DC, similar to 5,4'-Dimethoxyflavone, which showed antibacterial activity against various pathogens. This indicates the potential of such compounds in developing antibacterial agents (Edewor & Olajire, 2011).
Pharmacokinetics and Tissue Distribution : A pharmacokinetic study by Bei and An (2016) on 5,7-dimethoxyflavone showed that after oral administration, it was abundantly present in various tissues, indicating its potential for therapeutic applications (Bei & An, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
5,4’-Dimethoxyflavone (DMF) is a flavone compound that has been found to have various biological activitiesFor instance, it has been reported to have inhibitory activity on Candida albicans drug efflux pumps .
Mode of Action
DMF interacts with its targets to bring about changes in cellular processes. For example, it has been shown to inhibit the activity of Candida albicans drug efflux pumps . This interaction can lead to changes in the cell’s ability to pump out drugs, potentially increasing the effectiveness of certain treatments.
Biochemical Pathways
DMF affects several biochemical pathways. It has been shown to stimulate the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . It also reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .
Pharmacokinetics
The pharmacokinetics of DMF involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, concentrations of DMF quickly approach their maximal concentration within 1 to 2 hours, and then are gradually excreted with half-lives of 3 to 6 hours . The oral bioavailability of DMF is low, ranging from 1 to 4% .
Result of Action
The action of DMF results in various molecular and cellular effects. For instance, it has been shown to have antifungal activity, inhibiting the growth of Candida albicans . It also has been reported to have synergistic activity when combined with miconazole, completely inhibiting growth after only 4 hours of incubation .
Eigenschaften
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-8-6-11(7-9-12)16-10-13(18)17-14(20-2)4-3-5-15(17)21-16/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPCQIWHDVLMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,4'-Dimethoxyflavone | |
CAS RN |
6697-63-8 |
Source


|
| Record name | 5-Methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6697-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What are the key structural characteristics of 5,4'-Dimethoxyflavone?
A1: 5,4'-Dimethoxyflavone belongs to the class of methoxyflavones, characterized by the presence of methoxy groups (-OCH3) attached to the flavone backbone. Its molecular formula is C17H14O4 and it has a molecular weight of 282.29 g/mol []. Spectroscopic data, including NMR, IR, and Mass Spectrometry, have been instrumental in elucidating its structure [].
Q2: How does the structure of 5,4'-Dimethoxyflavone relate to its metabolic stability?
A2: Research indicates that the position of methoxy substituents on the flavone ring system significantly influences the oxidative metabolism of methoxylated flavones []. Studies have shown that fully methylated flavones, like 5,4'-Dimethoxyflavone, exhibit higher metabolic stability compared to partially methylated analogs. This stability is attributed to the resistance of methoxy groups towards oxidative demethylation, a rate-limiting metabolic reaction for these compounds [].
Q3: Has 5,4'-Dimethoxyflavone been identified in any natural sources?
A3: Yes, 5,4'-Dimethoxyflavone has been isolated from several plant species. It was identified as a constituent in the roots and rhizomes of Argyreia aceta [] and has also been found in Amomum koenigii []. These findings highlight its presence in diverse botanical sources and suggest potential applications based on its natural origins.
Q4: Are there any established analytical methods for the detection and quantification of 5,4'-Dimethoxyflavone?
A4: High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) has been successfully employed to analyze 5,4'-Dimethoxyflavone alongside other methylated flavonols []. This method, utilizing an acetonitrile-aqueous acetic acid gradient as the mobile phase and UV detection at 360 nm, allows for the simultaneous analysis of these compounds, demonstrating its utility in quantifying 5,4'-Dimethoxyflavone in complex mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


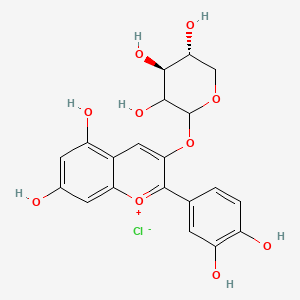
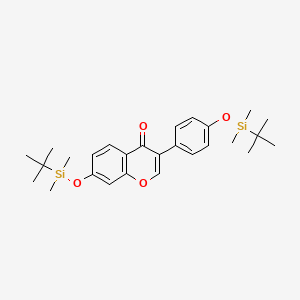
![[(1aR,2S,2aR,6aS,7aR)-Decahydro-1a,2a,6,6-tetramethyl-7-oxonaphth[2,3-b]oxiren-2-yl]-hexadecanoic acid methyl ester](/img/no-structure.png)
